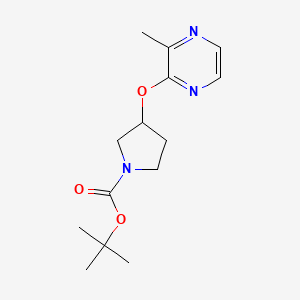
tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a heterocyclic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a pyrazine moiety
Méthodes De Préparation
The synthesis of tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 3-methylpyrazine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Analyse Des Réactions Chimiques
tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the pyrazine moiety can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Applications De Recherche Scientifique
tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound can be utilized in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrazine moiety can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate: This compound has a nitro group instead of a methyl group on the pyrazine ring, which can significantly alter its reactivity and biological activity.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)pyrrolidine-1-carboxylate: The presence of a boronate ester group in this compound makes it useful in Suzuki coupling reactions for the synthesis of biaryl compounds.
Activité Biologique
tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a pyrrolidine ring and a pyrazine moiety, suggests diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential applications based on current research findings.
- Chemical Name : this compound
- Molecular Formula : C₁₄H₂₁N₃O₃
- CAS Number : 1420968-67-7
- Molecular Weight : 279.33 g/mol .
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 3-methylpyrazine. This reaction is generally facilitated by bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually require stirring at room temperature or slightly elevated temperatures until the product is formed .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrazine moiety can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions may modulate enzyme or receptor activity, leading to a range of biological effects .
Enzyme Interaction Studies
Research indicates that this compound may act as a potential ligand in biochemical assays. Its ability to interact with specific enzymes suggests its utility in studying enzyme kinetics and mechanisms .
Case Studies and Research Findings
Comparative Analysis
To further understand the biological implications of tert-butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine, it can be compared with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine | Structure | Altered reactivity; potential anticancer properties |
| tert-butyl 4-(methyl(3-methylpyrazin-2-yl)amino)piperidine | Structure | Enhanced enzyme inhibition profiles |
Propriétés
Formule moléculaire |
C14H21N3O3 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
tert-butyl 3-(3-methylpyrazin-2-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-10-12(16-7-6-15-10)19-11-5-8-17(9-11)13(18)20-14(2,3)4/h6-7,11H,5,8-9H2,1-4H3 |
Clé InChI |
RANOAMQAVCVKOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN=C1OC2CCN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















